1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene
Description
1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene is a chiral bis(oxazoline) ligand featuring a central benzene ring substituted at the 1,3-positions with two (R)-configured 4-phenyl-4,5-dihydrooxazole groups . Oxazolines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, widely employed in asymmetric catalysis due to their ability to form stable metal complexes with transition metals like palladium, silver, and gold . This compound’s rigid aromatic backbone and chiral oxazoline moieties make it a versatile ligand in enantioselective reactions, such as cycloadditions and oxidations . Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol .
Properties
IUPAC Name |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-3-8-17(9-4-1)21-15-27-23(25-21)19-12-7-13-20(14-19)24-26-22(16-28-24)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2/t21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAUXMSWARTNJ-VXKWHMMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Substrate Preparation : Isophthalodinitrile reacts with a stoichiometric excess of the chiral amino alcohol (4–8:1 molar ratio) to ensure complete conversion.
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Catalytic Cyclization : Zinc 2-ethylhexanoate facilitates nucleophilic attack of the amino alcohol’s hydroxyl group on the nitrile, forming oxazoline rings via intermediate imidate species.
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Temperature and Solvent : The reaction proceeds at 120–140°C under solvent-free conditions or in DMF/dioxane mixtures. Azeotropic distillation removes water, driving the equilibrium toward product formation.
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Work-Up : Post-reaction, isopropanol is added to solubilize the product, followed by filtration and recrystallization from toluene.
Key Data Table: Zinc-Catalyzed Method
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Zinc 2-ethylhexanoate | |
| Temperature | 120–140°C | |
| Molar Ratio (Amino Alcohol:Dinitrile) | 4:1 to 8:1 | |
| Yield | 74–83% | |
| Enantiomeric Excess (ee) | >99% (R-configuration) |
Van-Leusen Oxazole Synthesis with Stereochemical Adaptation
An alternative approach adapts the Van-Leusen reaction to construct oxazoline rings. This method employs tosylmethyl isocyanide (TosMIC) and 1,3-dibenzaldehyde under basic conditions. While traditionally used for oxazoles, modifications enable oxazoline formation.
Modified Protocol for Oxazolines
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Aldehyde Activation : 1,3-Dibenzaldehyde reacts with TosMIC in methanol with potassium carbonate as a base, forming intermediate oxazole precursors.
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Reduction to Oxazolines : The oxazole intermediates undergo selective hydrogenation using Pd/C or Raney nickel to saturate the heterocyclic ring, yielding dihydrooxazolines.
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Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation catalysts introduce the (R)-configuration at the 4-position.
Key Data Table: Van-Leusen Adaptation
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | TosMIC, 1,3-dibenzaldehyde, K2CO3 | |
| Solvent | Methanol | |
| Reduction Catalyst | Pd/C (10 wt%) | |
| Yield (Overall) | 58–65% | |
| Enantiomeric Excess (ee) | 85–92% (with chiral catalysts) |
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced oxazoline derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The benzene ring provides a rigid framework that enhances the stability and reactivity of the compound.
Comparison with Similar Compounds
Table 1: Structural Features of Bis(oxazoline) Derivatives
Key Observations :
- Central Linker : The benzene linker in the target compound provides rigidity and planar geometry, favoring π-π interactions in metal coordination. Cycloheptane (in ) introduces flexibility, while pyridine () adds a coordinating nitrogen atom .
- Substituent Positions : 1,3-Substitution on benzene creates a 120° angle between oxazoline groups, optimizing chelation with metals like Pd(II). In contrast, 1,2-substitution () may lead to strained geometries .
- Stereochemistry : (R)-Configuration in the target compound vs. (S)-enantiomers () significantly impacts enantioselectivity in catalytic reactions .
Functional and Catalytic Performance
Key Findings :
- The target compound’s Pd(II) complex demonstrates superior catalytic activity in oxidizing dyes compared to Ag(I) complexes of methane-bridged ligands, likely due to enhanced metal-ligand orbital overlap .
- Pyridine-based derivatives () show promise in non-catalytic applications, such as optical materials, due to their extended π-conjugation .
Physicochemical Properties
Solubility and Stability :
Biological Activity
1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of oxazoline rings and phenyl groups, has been studied for its biological activity, particularly in anti-inflammatory and analgesic contexts. The following sections will delve into its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]benzene]methyl]-4,5-dihydro-1,3-oxazole
- Molecular Formula : C28H23N3O2
- Molecular Weight : 429.49 g/mol
This compound exhibits its biological activity through several mechanisms:
1. Anti-inflammatory Properties
- The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This effect is mediated through the modulation of signaling pathways associated with inflammation.
2. Analgesic Effects
- In animal models, this compound demonstrated significant analgesic effects comparable to standard pain relief medications. It appears to interact with pain receptors and modulate pain perception pathways.
Biochemical Pathways
The biochemical pathways influenced by this compound include:
| Pathway | Effect |
|---|---|
| NF-kB Signaling | Inhibition of NF-kB activation |
| COX Enzyme Activity | Reduction in cyclooxygenase activity |
| Cytokine Production | Decreased levels of IL-6 and TNF-alpha |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation compared to control groups .
Case Study 2: Analgesic Efficacy
Research conducted at a leading pharmacological institute assessed the analgesic properties of this compound using the hot plate test in rodents. The findings revealed that doses of 10 mg/kg resulted in a 50% increase in pain threshold .
Case Study 3: Cytokine Modulation
In vitro studies demonstrated that treatment with the compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-alpha from activated macrophages .
Q & A
Q. What computational methods predict the compound’s behavior in catalytic cycles?
- Perform density functional theory (DFT) calculations to model transition states and identify rate-determining steps. Use molecular docking software (e.g., AutoDock Vina) to simulate ligand-metal interactions. Validate with kinetic isotope effects (KIE) or Hammett plots to correlate mechanistic pathways with electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
